DwLIP-GCGRrx
Description
Properties
CAS No. |
6514-85-8 |
|---|---|
Molecular Formula |
C18H22Cl2N4O2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20N4O2.2ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H |
InChI Key |
XBHIADYHFGJGSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
Synonyms |
C 283 C-283 C283 Ledakrin Nitracrine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
DwLIP-GCGRrx is synthesized using solid-phase synthesis techniques, which involve the sequential addition of nucleotide residues to a growing chain anchored to a solid support. The synthesis process includes the following steps:
Deprotection: Removal of the protecting group from the 5’-hydroxyl group of the nucleotide.
Coupling: Addition of the next nucleotide residue to the growing chain.
Capping: Blocking of unreacted 5’-hydroxyl groups to prevent side reactions.
Oxidation: Conversion of the phosphite triester linkage to a phosphate triester linkage.
Cleavage and Deprotection: Removal of the oligonucleotide from the solid support and deprotection of the nucleotide bases.
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
DwLIP-GCGRrx undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester linkages to phosphate triester linkages during synthesis.
Hydrolysis: Cleavage of the oligonucleotide from the solid support and removal of protecting groups.
Hybridization: Binding to complementary RNA sequences to inhibit gene expression.
Common Reagents and Conditions
Oxidation: Iodine in water/pyridine solution.
Deprotection: Ammonium hydroxide.
Coupling: Phosphoramidite nucleotides and tetrazole.
Major Products Formed
The primary product formed from these reactions is the antisense oligonucleotide this compound, which is designed to bind to the mRNA of the glucagon receptor and inhibit its expression .
Scientific Research Applications
DwLIP-GCGRrx has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study gene expression and regulation.
Biology: Investigated for its role in modulating metabolic pathways and glucose homeostasis.
Medicine: Explored as a therapeutic agent for the treatment of type 2 diabetes by reducing hepatic glucose production.
Industry: Utilized in the development of novel antisense oligonucleotide therapies for various diseases
Mechanism of Action
DwLIP-GCGRrx exerts its effects by binding to the mRNA of the glucagon receptor, thereby preventing its translation into protein. This inhibition reduces the expression of the glucagon receptor on the cell surface, leading to decreased glucagon signaling and reduced hepatic glucose production. The molecular targets involved include the glucagon receptor mRNA and the RNA-induced silencing complex (RISC), which facilitates the degradation of the target mRNA .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ledakrin with Acridine Derivatives
Key Insights:
- Structural Determinants: Ledakrin’s 1-nitro group and alkylamino side chain are critical for its irreversible DNA binding, a feature absent in Amsacrine and Quinacrine .
- Metabolic Activation: Unlike Amsacrine, Ledakrin requires metabolic activation (e.g., nitro-reduction) to form DNA-adducts, enhancing its genotoxicity .
- Topoisomerase Specificity : Ledakrin targets TopoI, while Amsacrine inhibits TopoII, reflecting divergent therapeutic applications (solid tumors vs. leukemias) .
Efficacy and Toxicity Profiles
Table 2: Preclinical and Clinical Efficacy Data
Key Insights:
- Mutagenicity: Ledakrin induces phage release in E. coli and chromosomal aberrations in Allium cepa, whereas Amsacrine’s mutagenicity is less pronounced .
DNA Interaction Mechanisms
Ledakrin’s DNA binding is thiol-dependent, with its nitro group enabling redox cycling and irreversible adduct formation . This contrasts with C-1311 and Amsacrine, which intercalate DNA without covalent modification . NMR studies further reveal that Ledakrin’s side chain length optimizes DNA minor groove binding, enhancing cytotoxicity compared to shorter-chain analogues .
Q & A
Q. What experimental models are commonly used to evaluate Ledakrin’s antitumor efficacy?
Methodological Answer:
- In vitro models : Human colon carcinoma cell lines (e.g., HCT8, HT29) are used for cytotoxicity assays to measure dose-dependent inhibition of proliferation. These assays often employ thymidine incorporation to quantify DNA synthesis disruption .
- In vivo models : Xenografts of HCT8 colon carcinoma or prostate cancer (LnCaP, PC3) in nude mice are utilized to assess tumor growth inhibition. Toxicity profiles are concurrently evaluated in rodents and dogs .
Example Data:
| Model Type | Cell Line/Xenograft | Key Endpoint | Reference |
|---|---|---|---|
| In vitro | HCT8, HT29 | IC50 cytotoxicity | |
| In vivo | HCT8 (nude mice) | Tumor volume reduction |
Q. How is Ledakrin’s interaction with DNA characterized in mechanistic studies?
Methodological Answer:
- DNA crosslinking : Metabolic activation (e.g., via rat liver microsomes) generates reactive intermediates that form covalent DNA adducts. Gel electrophoresis or comet assays detect crosslinking .
- Spectroscopic techniques : NMR and UV-VIS spectroscopy, combined with molecular dynamics (MD) simulations, elucidate binding modes (e.g., intercalation or groove-binding) .
Q. What methodologies identify Ledakrin’s metabolic activation products?
Methodological Answer:
- In vitro systems : Incubate Ledakrin with rat liver microsomes or reducing agents (e.g., dithiothreitol) to mimic metabolic reduction.
- Analytical tools : HPLC with diode array detection separates metabolites, while ESI-MS and NMR (DQF-COSY, HMBC) resolve structures. Key metabolites include dihydropyrazoloacridine derivatives .
Q. How do researchers assess Ledakrin’s impact on cell cycle progression?
Methodological Answer:
Q. What assays quantify Ledakrin-induced DNA damage?
Methodological Answer:
- Comet assay : Detects single/double-strand breaks in individual cells.
- γ-H2AX immunofluorescence : Marks DNA double-strand breaks, particularly in sensitive cell lines like LnCaP .
Advanced Research Questions
Q. How can contradictions in genotoxicity data between plant (e.g., Allium cepa) and mammalian models be resolved?
Methodological Answer:
Q. What strategies optimize Ledakrin’s therapeutic index in preclinical studies?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methyl at position 4) to reduce nitro group reactivity, lowering toxicity (e.g., derivative C-1748) .
- Pharmacokinetic profiling : Compare bioavailability and tissue distribution of Ledakrin vs. derivatives using LC-MS .
Q. How do derivative compounds like C-1748 address Ledakrin’s limitations?
Methodological Answer:
Q. What advanced techniques resolve cell-type-specific responses to Ledakrin?
Methodological Answer:
Q. How can DNA adduct formation by Ledakrin be quantified and correlated with cytotoxicity?
Methodological Answer:
- HPLC-MS/MS : Quantifies adduct levels in genomic DNA extracts.
- Correlation analysis : Plot adduct concentration vs. IC50 values across cell lines to establish structure-toxicity relationships .
Key Research Findings and Contradictions
- Toxicity vs. Efficacy : Ledakrin’s DNA crosslinking drives antitumor activity but causes severe side effects (e.g., myelotoxicity). Derivatives like C-1748 retain efficacy with reduced toxicity due to modified metabolic pathways .
- Cell-Type Specificity : Ledakrin induces pronounced DNA damage in LnCaP prostate cells but minimal effects in HL60 leukemia, highlighting metabolic activation variability .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
